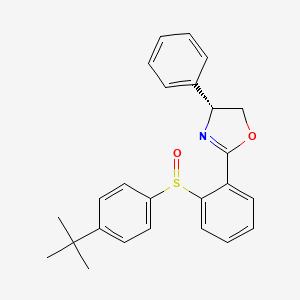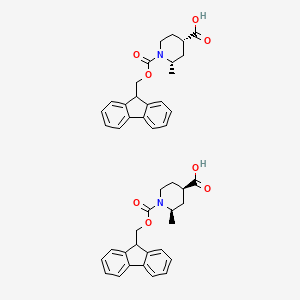
rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: is a complex organic compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This step protects the amine group of the piperidine ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry:
Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amines, allowing for selective deprotection and coupling reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying structure-function relationships.
Drug Development: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Medicine:
Therapeutic Agents: The compound is investigated for its potential use in developing therapeutic agents targeting specific biological pathways.
Diagnostic Tools: It is used in the synthesis of labeled peptides for diagnostic imaging and assays.
Industry:
Pharmaceutical Manufacturing: The compound is utilized in the large-scale production of peptide-based pharmaceuticals.
Biotechnology: It is employed in the development of biotechnological applications, including biosensors and biocatalysts.
作用机制
The mechanism of action of rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids, preventing unwanted side reactions during peptide coupling. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.
相似化合物的比较
Fmoc-L-phenylalanine: Similar to rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid, Fmoc-L-phenylalanine is used in peptide synthesis as a protecting group for the amine group.
Fmoc-L-alanine: Another compound used in peptide synthesis, Fmoc-L-alanine, serves a similar purpose in protecting the amine group during coupling reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a piperidine ring and a methyl group. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in specific synthetic applications.
属性
分子式 |
C44H46N2O8 |
|---|---|
分子量 |
730.8 g/mol |
IUPAC 名称 |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid;(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2*2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t2*14-,15-/m10/s1 |
InChI 键 |
CTFSBZHOAQNCKZ-FGYPTBLJSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)


![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
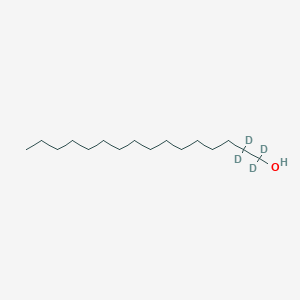
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)


![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
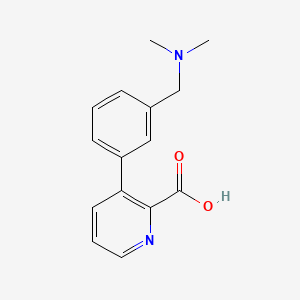
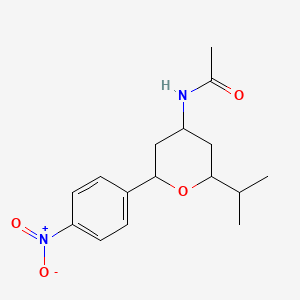
![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)
